Suppressed β-Acetate Elimination in Ni(II)/Cr(II)-Mediated Coupling with Aldehydes
In Ni(II)/Cr(II)-mediated Nozaki-Hiyama-Kishi (NHK) couplings with aldehydes, 2-bromoallyl acetate demonstrates a unique absence of competing β-acetate elimination from the vinylchromium intermediate. This is in stark contrast to the behavior of many other β-heteroatom-substituted vinyl halides where elimination severely limits synthetic utility [1].
| Evidence Dimension | Competing β-acetate elimination during NHK coupling |
|---|---|
| Target Compound Data | Elimination does not appear to compete with carbon−carbon bond formation |
| Comparator Or Baseline | β-Heteroatom-substituted vinyl halides (class-level baseline); often undergo significant elimination |
| Quantified Difference | Qualitative observation of complete suppression of a common failure pathway |
| Conditions | Ni(II)/Cr(II) catalyst system, DMF, room temperature, 8 h |
Why This Matters
This unique stability enables reliable C–C bond formation in complex molecule synthesis where other reagents fail due to competing elimination, directly influencing synthetic route selection and procurement.
- [1] Taylor RE, Ciavarri JP. 2-Bromoallyl Acetate: A Useful Structural Unit for Sequential Carbon−Carbon Bond Formation. Organic Letters. 1999;1(3):467-469. doi:10.1021/ol9900865 View Source
